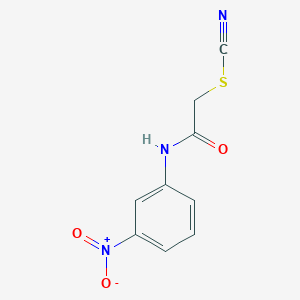
N-(3-Nitro-phenyl)-2-thiocyanato-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Nitrophenyl)-2-thiocyanatoacetamide is an organic compound characterized by the presence of a nitrophenyl group, a thiocyanate group, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Nitrophenyl)-2-thiocyanatoacetamide typically involves the reaction of 3-nitroaniline with thiocyanate derivatives under controlled conditions. One common method includes the reaction of 3-nitroaniline with potassium thiocyanate in the presence of a suitable solvent such as ethanol, followed by the addition of acetic anhydride to form the acetamide group. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of N-(3-Nitrophenyl)-2-thiocyanatoacetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Nitrophenyl)-2-thiocyanatoacetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The thiocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the thiocyanate group.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiocyanates.
Applications De Recherche Scientifique
N-(3-Nitrophenyl)-2-thiocyanatoacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3-Nitrophenyl)-2-thiocyanatoacetamide involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the thiocyanate group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate biological pathways and exert therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Nitrophenyl)-2-thiocyanatoacetamide: Similar structure but with the nitro group in the para position.
N-(3-Nitrophenyl)-2-cyanoacetamide: Similar structure but with a cyano group instead of a thiocyanate group.
Uniqueness
N-(3-Nitrophenyl)-2-thiocyanatoacetamide is unique due to the presence of both nitrophenyl and thiocyanate groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C9H7N3O3S |
|---|---|
Poids moléculaire |
237.24 g/mol |
Nom IUPAC |
[2-(3-nitroanilino)-2-oxoethyl] thiocyanate |
InChI |
InChI=1S/C9H7N3O3S/c10-6-16-5-9(13)11-7-2-1-3-8(4-7)12(14)15/h1-4H,5H2,(H,11,13) |
Clé InChI |
AIUFQAUGNKHLPH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-hydroxy-9-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B12991494.png)

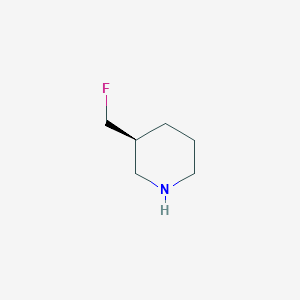
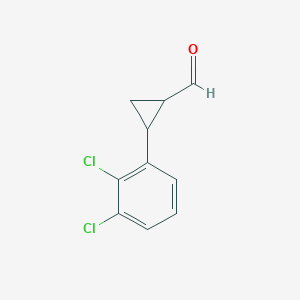


![3-((3-Oxo-3-((2-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl)amino)propyl)disulfaneyl)propanoic acid](/img/structure/B12991528.png)
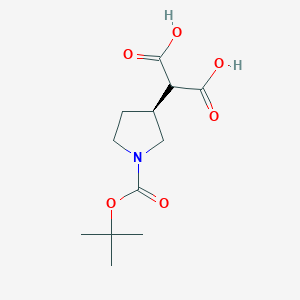

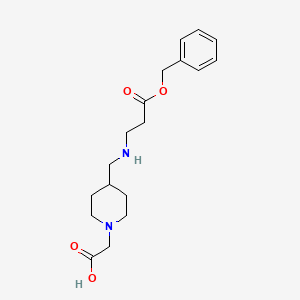
![tert-Butyl (S)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate](/img/structure/B12991547.png)
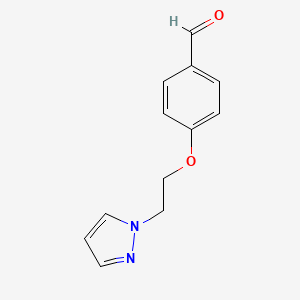
![N,N-Diethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B12991579.png)

